Ethyl4-((methylamino)methyl)benzoate
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Overview
Description
Ethyl 4-((methylamino)methyl)benzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-((methylamino)methyl)benzoate can be synthesized through the esterification of 4-((methylamino)methyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of ethyl 4-((methylamino)methyl)benzoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((methylamino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-((methylamino)methyl)benzoic acid.
Reduction: Formation of 4-((methylamino)methyl)benzylamine.
Substitution: Formation of various substituted benzoates and amines.
Scientific Research Applications
Ethyl 4-((methylamino)methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-((methylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-((methylamino)methyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.
Methyl 4-((methylamino)methyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of a methylamino group
The uniqueness of ethyl 4-((methylamino)methyl)benzoate lies in its specific functional groups and their reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 4-(methylaminomethyl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8-12-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
IPNBEVQIOPAADO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC |
Origin of Product |
United States |
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